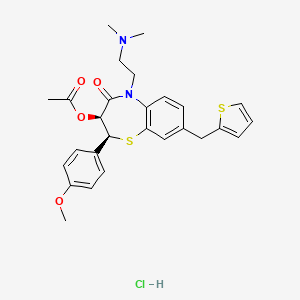
RS-5773
Descripción general
Descripción
RS-5773 is a complex organic compound with a unique structure that includes a benzothiazepine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RS-5773 typically involves multiple steps. The process begins with the preparation of the benzothiazepine core, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include acetic anhydride, dimethylamine, and thienylmethyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as crystallization and chromatography are essential to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
RS-5773 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Common in modifying the functional groups attached to the benzothiazepine core.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, RS-5773 is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, the compound’s properties are leveraged for the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of RS-5773 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Diltiazem: Another benzothiazepine derivative used as a calcium channel blocker.
Verapamil: A phenylalkylamine that also acts as a calcium channel blocker.
Nifedipine: A dihydropyridine calcium channel blocker.
Uniqueness
RS-5773 is unique due to its specific functional groups and stereochemistry, which confer distinct pharmacological properties compared to other calcium channel blockers
Propiedades
Número CAS |
129173-57-5 |
|---|---|
Fórmula molecular |
C27H31ClN2O4S2 |
Peso molecular |
547.1 g/mol |
Nombre IUPAC |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-8-(thiophen-2-ylmethyl)-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C27H30N2O4S2.ClH/c1-18(30)33-25-26(20-8-10-21(32-4)11-9-20)35-24-17-19(16-22-6-5-15-34-22)7-12-23(24)29(27(25)31)14-13-28(2)3;/h5-12,15,17,25-26H,13-14,16H2,1-4H3;1H/t25-,26+;/m1./s1 |
Clave InChI |
UUYRJDKLOCCAMI-QGLFPKSOSA-N |
SMILES |
CC(=O)OC1C(SC2=C(C=CC(=C2)CC3=CC=CS3)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC.Cl |
SMILES isomérico |
CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC(=C2)CC3=CC=CS3)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC.Cl |
SMILES canónico |
CC(=O)OC1C(SC2=C(C=CC(=C2)CC3=CC=CS3)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC.Cl |
Apariencia |
Solid powder |
Key on ui other cas no. |
129173-57-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-acetoxy-8-benzyl-2,3-dihydro-5-(2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one HCl RS 5773 RS-5773 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















